
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DBFFT, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinones and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound may exert its biological effects by interacting with various cellular targets. For example, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. It has also been proposed that this compound may interfere with the function of mitochondria, which are the energy-producing organelles within cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the expression of various genes involved in cell proliferation and differentiation. This compound has also been found to exhibit antioxidant activity, which may help to protect cells from oxidative stress and damage.
実験室実験の利点と制限
One of the main advantages of using 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. It has been found to exhibit anticancer, antifungal, and antibacterial properties, which makes it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new synthetic methods for producing this compound and related compounds. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials, which may pave the way for its use as a therapeutic agent in humans.
合成法
The synthesis of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2,6-dichlorobenzaldehyde, 2-fluorobenzaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of the product is typically around 70%.
科学的研究の応用
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the process of programmed cell death. It has also been found to inhibit the growth of various types of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
特性
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2FNOS2/c17-10-4-3-5-11(18)9(10)8-14-15(21)20(16(22)23-14)13-7-2-1-6-12(13)19/h1-8H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVNKHCMYXECMG-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B5211732.png)
![N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
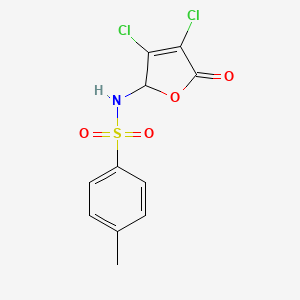
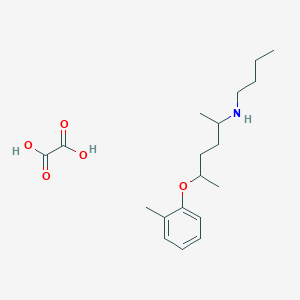
![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)
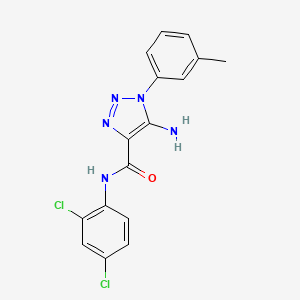
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)
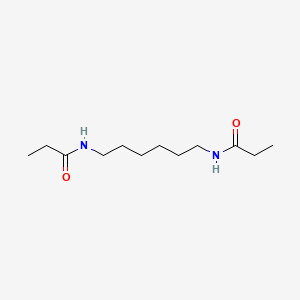
![4-{[2-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5211799.png)
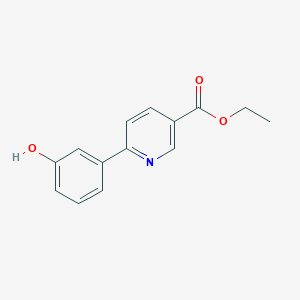
![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)
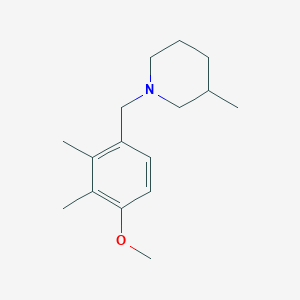
![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)
